physical and chemical properties of 1,4-dichloro-2-nitrobenzene
physical and chemical properties of 1,4-dichloro-2-nitrobenzene
Topic: Physical and Chemical Properties of 1,4-Dichloro-2-nitrobenzene Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
High-Purity Intermediate for Regioselective Synthesis
Executive Summary
1,4-Dichloro-2-nitrobenzene (CAS 89-61-2) is a critical electrophilic aromatic building block used extensively in the synthesis of azo dyes, agrochemicals, and pharmaceutical intermediates.[1] Its value lies in its asymmetric reactivity profile : the presence of the nitro group at the 2-position creates a distinct electronic environment that activates the C1-chlorine towards nucleophilic aromatic substitution (
Molecular Identity & Structural Characterization
The molecule is characterized by a benzene core substituted with two chlorine atoms in a para relationship, interrupted by a nitro group ortho to one chlorine. This substitution pattern dictates its unique reactivity.
| Attribute | Detail |
| IUPAC Name | 1,4-Dichloro-2-nitrobenzene |
| Common Synonyms | 2,5-Dichloronitrobenzene; 1-Nitro-2,5-dichlorobenzene |
| CAS Registry Number | 89-61-2 |
| Molecular Formula | |
| Molecular Weight | 192.00 g/mol |
| SMILES | C1=CC(=C(C=C1Cl)[O-])Cl |
| InChI Key | RZKKOBGFCAHLCZ-UHFFFAOYSA-N |
Structural Analysis
-
Electronic Effects: The nitro group (
) is a strong electron-withdrawing group (EWG) via both induction ( ) and resonance ( ). -
Steric Environment: The C1-chlorine is sterically crowded by the adjacent nitro group, yet it remains the primary site for nucleophilic attack due to the overwhelming electronic activation (ortho-effect).
-
Regioselectivity: The C1-Cl bond is activated for
because the Meisenheimer complex intermediate is stabilized by the ortho-nitro group. The C4-Cl bond, being meta to the nitro group, lacks this resonance stabilization and is significantly less reactive.
Physical Properties Matrix
The following data represents standard values for high-purity (>98%) research-grade material.
| Property | Value | Conditions |
| Appearance | Pale yellow crystalline solid | Standard Temperature & Pressure (STP) |
| Melting Point | 52 – 56 °C | Capillary method |
| Boiling Point | 266 – 269 °C | @ 760 mmHg |
| Density | 1.67 g/cm³ | @ 20 °C |
| Vapor Pressure | < 10 mbar | @ 20 °C |
| Solubility (Water) | Insoluble (95 mg/L) | Hydrophobic nature limits aqueous utility |
| Solubility (Organic) | Soluble | Acetone, Ethyl Acetate, Dichloromethane, Benzene |
| Partition Coefficient | Lipophilic |
Spectroscopic Signatures (Validation)
Researchers should use these signals to confirm identity during synthesis or procurement.
-
NMR (400 MHz,
):-
7.89 ppm (d,
Hz, 1H, H3 ): Most deshielded due to ortho-nitro and ortho-chloro effect. - 7.51 ppm (m, 2H, H5, H6 ): Overlapping signals for protons meta to the nitro group.
-
7.89 ppm (d,
-
IR (KBr Pellet):
-
(Asymmetric
stretch) -
(Symmetric
stretch) - (Aryl-Cl stretch)
-
(Asymmetric
Chemical Reactivity & Mechanistic Pathways
The utility of 1,4-dichloro-2-nitrobenzene is defined by two primary reaction pathways: Nucleophilic Aromatic Substitution (
Regioselective
The reaction with nucleophiles is highly selective for the C1 position. This allows for the synthesis of 4-chloro-2-nitro-functionalized derivatives without disturbing the C4-chlorine.
Mechanism:
-
Addition: Nucleophile attacks C1, breaking aromaticity and forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group oxygen atoms.
-
Elimination: Chloride ion is expelled, restoring aromaticity.
Common Transformations:
-
Amination: Reaction with ammonia or primary amines yields 4-chloro-2-nitroaniline (Red pigment intermediate).
-
Etherification: Reaction with methoxide/ethoxide yields 4-chloro-2-nitroanisole .
-
Hydrolysis: Reaction with aqueous NaOH yields 4-chloro-2-nitrophenol .
Reduction to Aniline
Reduction of the nitro group converts the compound to 2,5-dichloroaniline (also known as 1-amino-2,5-dichlorobenzene).
-
Reagents: Iron/HCl (Béchamp reduction) or Catalytic Hydrogenation (
, Pt/C). -
Caution: Over-reduction (dehalogenation) can occur under vigorous catalytic hydrogenation conditions. Sulfided platinum catalysts are often used to prevent the loss of chlorine atoms.
Visualization: Reactivity Logic Flow
Figure 1: Reactivity map highlighting the divergent pathways for functionalization. Note the exclusive activation of the C1 position.
Synthesis Protocol: Nitration of 1,4-Dichlorobenzene
For researchers needing to synthesize this compound de novo, the standard industrial protocol involves the nitration of p-dichlorobenzene.
Safety Prerequisite: This reaction is highly exothermic. Temperature control is critical to prevent dinitration or thermal runaway.
Protocol Steps
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 147 g (1.0 mol) of p-dichlorobenzene .
-
Acid Charge: Add 300 g of 100% Sulfuric Acid (
) to the flask. -
Nitrating Mixture: In a separate vessel, carefully prepare a mixed acid solution: 68 g Nitric Acid (
, d=1.52) and 68 g Sulfuric Acid . Cool this mixture during preparation. -
Addition: Slowly add the mixed acid to the reaction flask over 1.0 – 1.5 hours .
-
Critical Control Point: Maintain internal temperature between 30°C and 35°C . Use an external ice bath if necessary.
-
-
Reaction: As the reaction proceeds, the solid p-dichlorobenzene will melt/dissolve, forming a pale yellow oily layer (eutectic mixture).
-
Observation: If temperature spikes suddenly, stop addition immediately.
-
-
Completion: Stir for an additional 3–4 hours.
-
Quench & Isolation: Pour the reaction mixture onto 700 g of crushed ice . Filter the precipitated pale yellow solid.[2]
-
Purification: Wash with cold water. To remove acid traces, melt the product under hot water, stir, cool to solidify, and filter again.[2]
-
Validation: Dry the crystals. Determine Melting Point. Target range: 56–57°C .[2]
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow with critical control points for temperature and quality assurance.
Handling, Safety, & Toxicology
1,4-Dichloro-2-nitrobenzene is a hazardous substance.[1] Strict adherence to safety protocols is mandatory.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Irritation | H319 | Causes serious eye irritation. |
| Carcinogenicity | H351 | Suspected of causing cancer. |
| STOT | H370 | Causes damage to organs (Blood/Methemoglobinemia). |
| Environmental | H410 | Very toxic to aquatic life with long-lasting effects. |
Metabolism & Toxicology: Upon absorption (oral/dermal), the compound is metabolized primarily to 2,5-dichloroaniline .[3] Like many nitro-aromatics, it can induce methemoglobinemia , reducing the blood's oxygen-carrying capacity.
PPE Requirements:
-
Respiratory: N95 or P100 respirator if dust/fumes are generated.
-
Dermal: Nitrile gloves (double-gloving recommended) and Tyvek lab coat.
-
Eyes: Chemical splash goggles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6977, 1,4-Dichloro-2-nitrobenzene. Retrieved from .
-
OECD SIDS (1996). SIDS Initial Assessment Report for 1,4-Dichloro-2-nitrobenzene (CAS 89-61-2). UNEP Publications. Retrieved from .
-
PrepChem. Preparation of 1,4-dichloro-2-nitrobenzene. Retrieved from .
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Evaluation statement: Benzene, 1,4-dichloro-2-nitro-.[4] Retrieved from .
-
ChemicalBook. 1,4-Dichloro-2-nitrobenzene NMR Spectrum. Retrieved from .
